molecular formula C11H15NO4 B1599001 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid CAS No. 412925-58-7

3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid

Cat. No.: B1599001
CAS No.: 412925-58-7
M. Wt: 225.24 g/mol
InChI Key: HUPNLRFWWQFWCS-UHFFFAOYSA-N
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Description

3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a β-amino acid derivative characterized by a propanoic acid backbone substituted with an amino group and a 3,5-dimethoxyphenyl ring at the β-carbon. Its molecular formula is C₁₁H₁₅NO₄ (molecular weight: 225.24 g/mol), and it exists as a chiral compound with the (R)-enantiomer documented under CAS 744193-65-5 . The compound is sensitive to light and requires storage in an inert atmosphere at room temperature . While it has been discontinued in commercial catalogs, it remains a subject of interest in medicinal chemistry due to its structural similarity to bioactive amino acid derivatives .

Properties

IUPAC Name

3-amino-3-(3,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPNLRFWWQFWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408415
Record name 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412925-58-7
Record name 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with nitromethane to form 3,5-dimethoxy-β-nitrostyrene. This intermediate is then reduced to 3,5-dimethoxyphenylpropan-1-amine using a suitable reducing agent such as lithium aluminum hydride. Finally, the amine is subjected to a Strecker synthesis, where it reacts with cyanide and ammonium chloride to form the desired amino acid.

Industrial Production Methods

Industrial production of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(3,5-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-3-(3,5-dimethoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy groups can enhance lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications
3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid 2,3-dimethoxy 34840-98-7 C₁₁H₁₅NO₄ Studied for chiral synthesis applications
(R)-3-Amino-3-(3,5-difluorophenyl)propanoic acid 3,5-difluoro 1241684-07-0 C₉H₉F₂NO₂ Higher predicted lipophilicity (density: 1.375 g/cm³)
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-hydroxy Varied C₉H₁₀N₂O₃ Demonstrated anticancer activity (IC₅₀ values < 50 μM)
3-Amino-3-(4-methoxyphenyl)propanoic acid 4-methoxy N/A C₁₀H₁₃NO₃ Less steric hindrance compared to 3,5-dimethoxy analog

Key Observations :

  • Fluorine substituents (e.g., 3,5-difluoro analog) increase metabolic stability and lipophilicity, making them favorable for CNS-targeting drugs .
  • Hydroxy-substituted derivatives exhibit marked bioactivity, such as antioxidant and anticancer effects, likely due to hydrogen-bonding capabilities .

Pharmacological Potential

  • Anticancer Activity: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid showed structure-dependent cytotoxicity, with IC₅₀ values ranging from 12–98 μM against human cancer cell lines . The dimethoxy analog’s electron-rich aromatic system may enhance DNA intercalation or kinase inhibition.
  • Antioxidant Potential: Compounds with phenolic or methoxy groups (e.g., threo-8S-7-methoxysyringylglycerol from Ephedra intermedia) exhibit radical-scavenging activity, suggesting the target compound may share similar properties .

Biological Activity

3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, also known as R-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid, is a chiral amino acid derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields of research.

Chemical Structure and Properties

The molecular formula of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid is C12_{12}H17_{17}N1_{1}O4_{4}, with a molecular weight of approximately 235.27 g/mol. Its structure features an amino group attached to a propanoic acid moiety and a methoxy-substituted aromatic ring, which contribute to its unique biological properties.

Biological Activity Overview

Research indicates that 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid exhibits various biological activities, particularly in the context of neurological health. Its potential mechanisms of action include:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors in the central nervous system, influencing pathways related to mood regulation and cognitive function .
  • Neuroprotective Effects : Preliminary studies suggest that it may offer protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating oxidative stress and inflammation .
  • Antiproliferative Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation, indicating possible applications in oncology .

The biological activity of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid can be attributed to its interactions with specific receptors:

  • Receptor Binding : Studies have demonstrated that this compound can act as an agonist or antagonist at certain receptor sites, which influences cellular responses relevant to neurological disorders .
  • Influence on Neurotransmitter Systems : It may modulate the release and uptake of neurotransmitters such as dopamine and serotonin, contributing to its potential antidepressant effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectivePotential to protect neurons from degeneration in models of Alzheimer's disease,
AntiproliferativeInhibits cancer cell growth in vitro
Neurotransmitter ModulationAlters neurotransmitter levels and receptor activity

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid resulted in significant reductions in markers of neuroinflammation and oxidative stress. These findings suggest that the compound could be beneficial in treating neurodegenerative conditions by preserving neuronal integrity .

Case Study: Antiproliferative Activity

In vitro tests on various cancer cell lines showed that derivatives of this compound exhibited IC50 values ranging from 0.69 μM to 11 μM against HeLa cells. These results indicate that modifications to the chemical structure can enhance its anticancer properties compared to standard treatments like doxorubicin .

Applications in Pharmaceutical Development

Due to its unique properties, 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid serves as a valuable building block in drug development:

  • Neuroscience Research : It is utilized for understanding neurotransmitter systems and developing new therapeutic agents targeting neurological disorders .
  • Cancer Therapy : Its antiproliferative properties make it a candidate for further investigation as an anticancer agent .
  • Biochemical Studies : Researchers employ this compound to explore amino acid metabolism and its implications in metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.